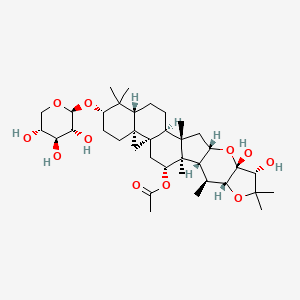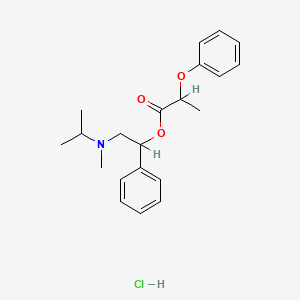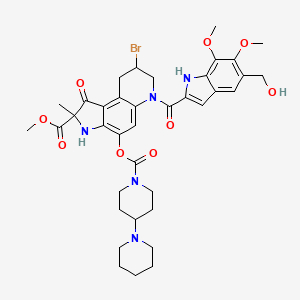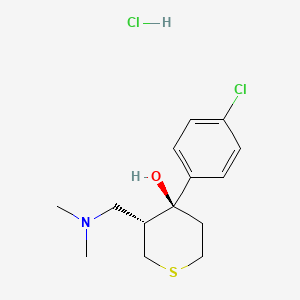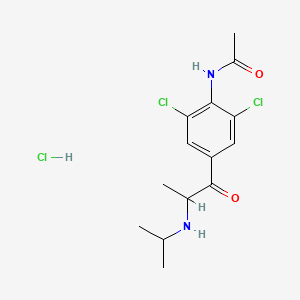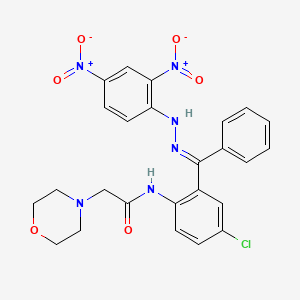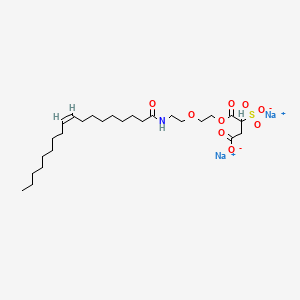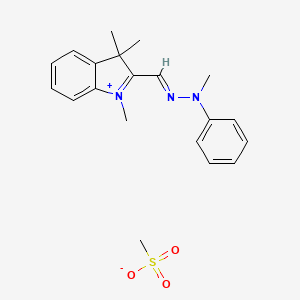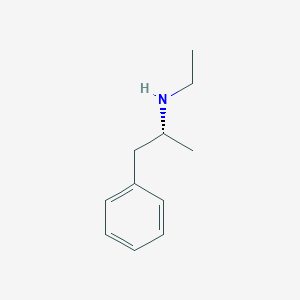
Etilamfetamine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Etilamfetamine, ®- typically involves the alkylation of amphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as sodium or potassium hydroxide . The general reaction scheme is as follows:
Starting Material: Amphetamine
Reagent: Ethyl iodide
Base: Sodium or potassium hydroxide
Solvent: Anhydrous ethanol or another suitable solvent
The reaction mixture is heated under reflux conditions for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of Etilamfetamine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Etilamfetamine, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Etilamfetamine, ®- to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amphetamines with different functional groups.
Aplicaciones Científicas De Investigación
Etilamfetamine, ®- has been studied for various scientific research applications, including:
Mecanismo De Acción
Etilamfetamine, ®- primarily acts as a dopamine releasing agent . It increases the release of dopamine in the brain, leading to enhanced stimulation and euphoria. The molecular targets include the dopamine transporter (DAT) and possibly the norepinephrine transporter (NET), which facilitate the release of these neurotransmitters into the synaptic cleft .
Comparación Con Compuestos Similares
Amphetamine: A stimulant with a similar structure but with a methyl group instead of an ethyl group.
Methamphetamine: A more potent stimulant with a methyl group on the nitrogen atom.
Fenfluramine: A stimulant with a different substitution pattern on the phenethylamine backbone.
Isopropylamphetamine: A stimulant with an isopropyl group instead of an ethyl group.
Uniqueness: Etilamfetamine, ®- is unique due to its ethyl substitution, which results in a different pharmacokinetic profile compared to other amphetamines . It is less potent than methamphetamine and amphetamine, making it less likely to be abused . its stimulant effects are still significant enough to warrant its classification as a controlled substance .
Propiedades
Número CAS |
33817-12-8 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(2R)-N-ethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1 |
Clave InChI |
YAGBSNMZQKEFCO-SNVBAGLBSA-N |
SMILES isomérico |
CCN[C@H](C)CC1=CC=CC=C1 |
SMILES canónico |
CCNC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


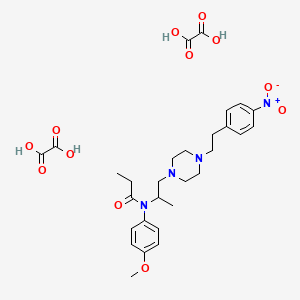
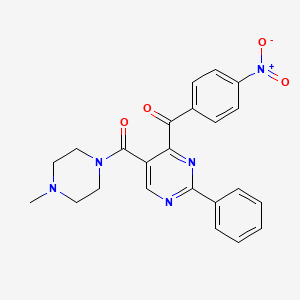


![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
